Cephalochromin as the First Microbial-Origin FabI Inhibitor: Potency Against S. aureus and E. coli FabI
Cephalochromin is the first reported FabI-directed antibacterial of microbial origin [1]. It inhibits FabI from Staphylococcus aureus and Escherichia coli with IC50 values of 1.9 µM and 1.8 µM, respectively [1]. In contrast, the methyl ether derivatives of cephalochromin showed no FabI inhibition, demonstrating a strict structural requirement for activity [1]. Furthermore, FabI-overexpressing S. aureus exhibited reduced susceptibility to cephalochromin compared to wild-type, confirming FabI as the primary antibacterial target [1].
| Evidence Dimension | FabI enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 1.9 µM (S. aureus FabI); 1.8 µM (E. coli FabI) |
| Comparator Or Baseline | Cephalochromin methyl ether derivatives: IC50 > 100 µM (no inhibition) |
| Quantified Difference | >50-fold reduction in potency |
| Conditions | In vitro enzymatic assay; recombinant FabI proteins |
Why This Matters
This evidence confirms cephalochromin's unique FabI inhibitory activity, which is absent in its methylated derivatives, making it essential for studies on this validated antibacterial target.
- [1] Zheng, C. J., Sohn, M. J., Lee, S., Hong, Y. S., Kwak, J. H., & Kim, W. G. (2007). Cephalochromin, a FabI-directed antibacterial of microbial origin. Biochemical and Biophysical Research Communications, 362(4), 1107-1112. View Source
